5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is a complex organic compound that features a unique combination of benzothiazole, pyridine, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Isoindole Moiety: The isoindole ring can be formed by the reaction of phthalic anhydride with an amine, followed by cyclization.
Coupling Reactions: The benzothiazole and isoindole intermediates are then coupled using a suitable linker, such as a pyridine derivative, under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.
Uniqueness
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is unique due to its specific combination of benzothiazole, pyridine, and isoindole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLVABBZDWUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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